Pyridin-3-yl(p-tolyl)methanone
Overview
Description
Pyridin-3-yl(p-tolyl)methanone is an organic compound with the molecular formula C13H11NO It is a derivative of pyridine, where the 3-position of the pyridine ring is substituted with a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl(p-tolyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acid chloride (4-methylbenzoyl chloride) and pyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzoyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation in the presence of a catalyst.
Major Products:
Oxidation: 4-Methylbenzoic acid derivative.
Reduction: 4-Methylbenzyl alcohol derivative.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Pyridin-3-yl(p-tolyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which Pyridin-3-yl(p-tolyl)methanone exerts its effects is primarily through its interaction with biological molecules. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
4-Methylbenzoylpyridine: Similar structure but with the benzoyl group at a different position.
Benzoylpyridine: Lacks the methyl group on the benzoyl ring.
Pyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness: Pyridin-3-yl(p-tolyl)methanone is unique due to the specific positioning of the 4-methylbenzoyl group, which imparts distinct chemical and physical properties. This positioning can influence the compound’s reactivity and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(4-methylphenyl)-pyridin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-4-6-11(7-5-10)13(15)12-3-2-8-14-9-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDYOXSPZUWEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491175 | |
Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34950-04-4 | |
Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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